molecular formula C8H14O4 B1339641 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid CAS No. 34601-12-2

5-Methoxy-2,2-dimethyl-5-oxopentanoic acid

Cat. No.: B1339641
CAS No.: 34601-12-2
M. Wt: 174.19 g/mol
InChI Key: JDEUSVRSVYHPPR-UHFFFAOYSA-N
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Description

5-Methoxy-2,2-dimethyl-5-oxopentanoic acid is a substituted oxopentanoic acid derivative characterized by a methoxy group at the 5-position, two methyl groups at the 2-position, and a ketone moiety at the 5-position. The dimethyl groups likely enhance steric hindrance, influencing reactivity and solubility compared to non-methylated analogs.

Properties

IUPAC Name

5-methoxy-2,2-dimethyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2,7(10)11)5-4-6(9)12-3/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEUSVRSVYHPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34601-12-2
Record name 5-methoxy-2,2-dimethyl-5-oxopentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid typically involves the esterification of 2,2-dimethylpentanedioic acid with methanol, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methoxy-2,2-dimethyl-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Functional Groups Key Substituents Molecular Weight (g/mol) Reference
5-Methoxy-2,2-dimethyl-5-oxopentanoic acid C₈H₁₄O₄ Methoxy, dimethyl, ketone, carboxylic acid 2,2-dimethyl, 5-methoxy 174.19*
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid C₁₀H₁₂O₃S Thienyl, ketone, carboxylic acid 5-methylthienyl 212.26
(S)-5-(2-(1-Methoxyethyl)pyridin-3-yl)-2,2-dimethyl-5-oxopentanoic acid C₁₆H₂₁NO₅ Pyridinyl, methoxyethyl, dimethyl Chiral center, pyridine ring 307.34
5-Methoxy-5-oxopentanoic acid (glutaric acid monomethyl ester) C₆H₁₀O₄ Methoxy, ketone, carboxylic acid No methyl groups 146.14
Methyl 5-oxohexanoate C₇H₁₂O₃ Methyl ester, ketone Esterified carboxylic acid 144.17

*Note: Molecular weight for this compound inferred from isomer data in .

Key Observations:
  • Electron-Donating Effects : The methoxy group may decrease the acidity of the carboxylic acid moiety compared to electron-withdrawing substituents (e.g., thienyl in ).

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) IR (ν, cm⁻¹) NMR (δ, ppm) Reference
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 105–107 1693 (COOH), 1650 (CO) 7.54 (d, thienyl CH), 2.54 (s, CH₃)
5-Methoxy-5-oxopentanoic acid Not reported ~1700 (ester C=O) Not reported
Methyl 5-oxohexanoate Not reported Not reported Not reported
Key Observations:
  • Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group (IR ~1693 cm⁻¹) contrasts with ester analogs like methyl 5-oxohexanoate, which would show C=O stretches near 1740 cm⁻¹ .
  • Thermal Stability: Limited data on decomposition; however, analogs with aromatic substituents (e.g., thienyl) exhibit higher melting points, suggesting enhanced crystallinity .

Reactivity and Stability

  • Incompatibilities: The target compound’s SDS notes incompatibility with strong oxidizers, a common trait among carboxylic acids .
  • Synthetic Pathways : Pyridinyl analogs (e.g., S17-2) require multi-step synthesis involving Grignard reagents and coupling reactions, whereas thienyl derivatives are synthesized via anhydride opening .
  • Steric Hindrance : The 2,2-dimethyl groups may slow esterification or amidation reactions compared to linear-chain analogs.

Biological Activity

5-Methoxy-2,2-dimethyl-5-oxopentanoic acid (MDMPA) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H14O4\text{C}_8\text{H}_{14}\text{O}_4

This compound features a methoxy group, which may enhance its lipophilicity and bioactivity compared to similar compounds.

Antiparasitic Properties

Research has shown that MDMPA exhibits nematode-antagonistic properties . A study identified MDMPA as a compound isolated from Aspergillus candidus, which demonstrated significant activity against plant-parasitic nematodes such as Meloidogyne incognita and Ditylenchus destructor. The compound was tested at concentrations of 50 mg/mL, leading to more than 94% reduction in egg hatch and immobilization of second-stage juveniles within 4-6 days .

Nematode SpeciesConcentration (mg/mL)Effect on Mobility (%)Time (hours)
Meloidogyne incognita50>9496
Ditylenchus destructor25>9972
50>5072

The biological activity of MDMPA may be attributed to its interaction with various biological targets:

  • Inhibition of Nematode Mobility : The mechanism by which MDMPA affects nematodes likely involves disruption of neuromuscular function or metabolic pathways critical for their survival.
  • Potential Anticancer Mechanisms : Although direct studies on MDMPA are scarce, related compounds have been shown to inhibit key signaling pathways such as PI3K/AKT/mTOR, contributing to their cytotoxic effects on cancer cells .

Study on Nematode Antagonism

In a pivotal study, extracts from Aspergillus candidus were fractionated to isolate MDMPA. The findings revealed that both MDMPA and its isomer significantly inhibited the mobility of nematodes in vitro, highlighting its potential as a biopesticide in agricultural applications .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by MDMPA.
  • In Vivo Studies : Evaluating the efficacy and safety of MDMPA in animal models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce potential toxicity.

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